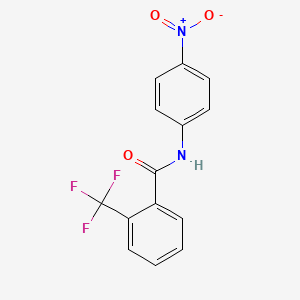

N-(4-nitrophenyl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

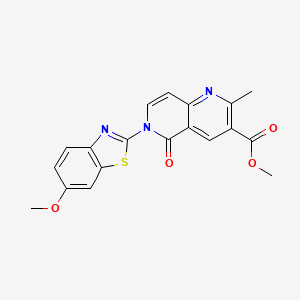

Overview

Description

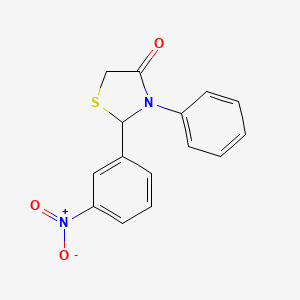

“N-(4-nitrophenyl)-2-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C14H9F3N2O3 . It is a derivative of benzamide, which is a type of organic compound that is a part of the amide family .

Molecular Structure Analysis

The molecular structure of “N-(4-nitrophenyl)-2-(trifluoromethyl)benzamide” can be represented by the SMILES notation: [O-] [N+] (=O)C1=CC=C (OS (=O) (=O)C (F) (F)F)C=C1 . This notation represents the structure of the molecule in terms of the arrangement of atoms and the bonds between them .Physical And Chemical Properties Analysis

“N-(4-nitrophenyl)-2-(trifluoromethyl)benzamide” is a crystalline powder . It has a molecular weight of 310.23 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications

Antibacterial Activity

“N-(4-nitrophenyl)-2-(trifluoromethyl)benzamide” and its derivatives have been found to be potent antimicrobial agents . They are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . These compounds eradicated the preformed biofilms effectively and were found to be more effective than the control antibiotic vancomycin .

Pharmaceutical Applications

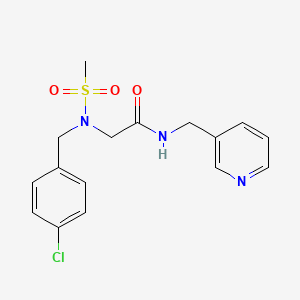

This compound has been used in the synthesis of functionalized active pharmaceutical ingredient (API) surrogates . It has been used in the catalytic hydrogenation of N-4-nitrophenyl nicotinamide, a functionalized API surrogate .

Synthesis of Poly (oxyethylene) Modified Dextrans

“N-(4-nitrophenyl)-2-(trifluoromethyl)benzamide” is used in the synthesis of poly (oxyethylene) modified dextrans .

Preparation of Cleavable, Heterobifunctional Cross-linker

This compound is also used to prepare a cleavable, heterobifunctional cross-linker for reversible conjugation of amines to thiol-modified DNA .

Future Directions

The future directions for the study of “N-(4-nitrophenyl)-2-(trifluoromethyl)benzamide” and similar compounds could involve further investigation into their antibacterial properties . This could include studying their effectiveness against other types of bacteria, determining their mechanisms of action, and developing them into effective antibacterial drugs .

Mechanism of Action

Target of Action

It’s suggested that the compound has a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .

Mode of Action

It’s suggested that the compound has a broad range of inhibitory effects, implying a complex interaction with its targets .

Biochemical Pathways

The compound is suggested to have a broad range of inhibitory effects, implying that it may affect multiple biochemical pathways .

Result of Action

N-(4-nitrophenyl)-2-(trifluoromethyl)benzamide has been described as an effective growth inhibitor of antibiotic-resistant Gram-positive bacteria . It prevents the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . The compound eradicates preformed biofilms effectively and is found to be more effective than the control antibiotic vancomycin .

Action Environment

The compound’s broad range of inhibitory effects suggests that it may be robust against a variety of environmental conditions .

properties

IUPAC Name |

N-(4-nitrophenyl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2O3/c15-14(16,17)12-4-2-1-3-11(12)13(20)18-9-5-7-10(8-6-9)19(21)22/h1-8H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEBASDSGYAZBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-nitrophenyl)-2-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone](/img/structure/B4962266.png)

![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962296.png)

![4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B4962305.png)

![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-butynamide](/img/structure/B4962322.png)

![2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4962330.png)

![N-benzyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4962340.png)

![2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4962355.png)

![8-bromo-7-[3-(4-fluorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4962356.png)